molecular formula C26H29NO4 B6360540 (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% CAS No. 1820571-03-6

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99%

Cat. No. B6360540
CAS RN: 1820571-03-6
M. Wt: 419.5 g/mol
InChI Key: CRUQGOIDPMKBGN-UUOWRZLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a novel glutamine derivative, “(2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid”, was designed and synthesized . The absolute configuration was determined by analyzing the single crystal of its derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid” are not explicitly mentioned in the search results .

Scientific Research Applications

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% is used in a variety of scientific research applications, including the study of protein structure and function, and the synthesis of peptides and proteins. It is also used in the production of antibodies, and it can be used to study the interactions between proteins and other molecules. In addition, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% can be used to study the effects of drug molecules on the structure and function of proteins.

Advantages and Limitations for Lab Experiments

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% has several advantages for laboratory experiments. It is a stable molecule that is easy to synthesize and use in peptide synthesis. In addition, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% can be used to study the interactions between proteins and other molecules, as well as the effects of drug molecules on the structure and function of proteins. However, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% has some limitations. It is not water-soluble, so it cannot be used in aqueous solutions. In addition, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% is not very stable in acidic solutions, so it must be used in neutral or basic solutions.

Future Directions

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% has a wide range of potential applications in scientific research. It can be used to synthesize peptides and proteins, as well as to study the interactions between proteins and other molecules. In addition, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% can be used to study the effects of drug molecules on the structure and function of proteins. Furthermore, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% can be used to study the biochemical and physiological effects of peptides and proteins. Finally, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% can be used to study the structure and function of proteins in different environments, such as in different pH levels or in the presence of different molecules.

Synthesis Methods

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% can be synthesized using a variety of methods, including the Merrifield solid-phase synthesis method. This method involves the coupling of (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% to an activated amino acid using a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting peptide is then cleaved from the solid support, and the product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

properties

IUPAC Name

(2S,4R)-4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,1-3,8-9,14-16H2,(H,28,29)/t18-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUQGOIDPMKBGN-UUOWRZLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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